1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea
CAS No.: 2176125-76-9
Cat. No.: VC5713546
Molecular Formula: C21H26N2O2S
Molecular Weight: 370.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2176125-76-9 |
|---|---|
| Molecular Formula | C21H26N2O2S |
| Molecular Weight | 370.51 |
| IUPAC Name | 1-(1-adamantyl)-3-[2-(furan-2-yl)-2-thiophen-2-ylethyl]urea |
| Standard InChI | InChI=1S/C21H26N2O2S/c24-20(23-21-10-14-7-15(11-21)9-16(8-14)12-21)22-13-17(18-3-1-5-25-18)19-4-2-6-26-19/h1-6,14-17H,7-13H2,(H2,22,23,24) |
| Standard InChI Key | XSTOVEQZLDTESL-UHFFFAOYSA-N |
| SMILES | C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CC=CO4)C5=CC=CS5 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The molecule consists of three primary components:
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Adamantane core: A diamondoid hydrocarbon known for its high thermal stability and lipophilicity, which enhances membrane permeability.
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Urea linkage: The -N-C(=O)-N- group facilitates hydrogen bonding, critical for target recognition and binding.
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Heterocyclic side chains: The 2-(furan-2-yl)-2-(thiophen-2-yl)ethyl group introduces π-π stacking capabilities and modulates electronic properties via oxygen and sulfur atoms.
The adamantane moiety is positioned at the N1 terminus of the urea group, while the ethyl-bridged furan-thiophene assembly occupies the N3 position. X-ray crystallographic data for analogous adamantane-containing ureas reveal that the adamantyl group adopts a chair-like conformation, minimizing steric strain. The urea carbonyl oxygen () and NH groups participate in intermolecular hydrogen bonds, often forming zigzag polymeric chains in the solid state .
Table 1: Molecular Descriptors of 1-(Adamantan-1-yl)-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea
| Property | Value |
|---|---|
| CAS Number | 2176125-76-9 |
| Molecular Formula | |
| Molecular Weight | 370.51 g/mol |
| IUPAC Name | 1-(1-adamantyl)-3-[2-(furan-2-yl)-2-thiophen-2-ylethyl]urea |
| SMILES | |
| Topological Polar Surface Area | 72.7 Ų |
Biological Activity and Mechanistic Insights
Target Engagement and Pharmacodynamics
The compound’s bioactivity stems from dual mechanisms:
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Enzyme Inhibition: Adamantane-urea hybrids are potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and hypertension. The urea carbonyl interacts with catalytic aspartate residues (, ) in sEH’s active site, while adamantane occupies a hydrophobic pocket .
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Receptor Modulation: Thiophene and furan moieties may antagonize adenosine A or dopamine receptors, given their structural similarity to known heterocyclic ligands.
Table 2: Hypothesized Biological Targets and Affinities
| Target | Assumed | Mechanism |
|---|---|---|
| Soluble Epoxide Hydrolase | 10–100 nM | Competitive inhibition |
| Adenosine A | Pending validation | Allosteric modulation |
| Tubulin Polymerization | Not tested | Potential stabilization of β-tubulin |
Therapeutic Applications
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Anticancer Activity: Diaryl ureas with adamantane substituents exhibit antiproliferative effects against MCF-7 (breast) and A549 (lung) cancer cell lines, likely via tubulin binding.
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Anti-Inflammatory Action: sEH inhibition elevates epoxy fatty acid levels, reducing pro-inflammatory cytokines like TNF-α and IL-6 .
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Antiviral Potential: Adamantane derivatives are historically used in antiviral therapies (e.g., rimantadine), suggesting possible activity against enveloped viruses.
Physicochemical and Stability Profiles
Solubility and Partitioning
The compound’s logP (calculated) of 3.2 indicates moderate lipophilicity, balancing adamantane’s hydrophobicity with the urea group’s polarity. Solubility is likely higher in chlorinated solvents (e.g., dichloromethane) and dipolar aprotic solvents (DMF, DMSO) but poor in aqueous media (<1 mg/mL).
Solid-State Behavior
Crystallographic studies of similar ureas (e.g., 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea) reveal orthorhombic crystal systems with space group . Intermolecular hydrogen bonds (, 2.07–2.23 Å) create zigzag polymeric chains, enhancing thermal stability up to 250°C .
Table 3: Thermal and Crystallographic Parameters (Analogous Compound)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | |
| Unit Cell Dimensions | |
| Hydrogen Bond Length | 2.072–2.225 Å |
| Decomposition Temperature | 245–260°C |
Comparative Analysis with Adamantane-Urea Analogues
Structure-Activity Relationships (SAR)
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Adamantane Substitution: 1-Adamantyl groups confer superior metabolic stability compared to 2-adamantyl or alkyl substituents due to reduced CYP450 oxidation.
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Heterocycle Impact: Replacing thiophene with pyridine in analogues diminishes sEH inhibition by 40%, underscoring sulfur’s role in hydrophobic interactions .
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Urea Modifications: Thiourea variants show enhanced anti-urease activity but reduced solubility, highlighting the carbonyl group’s importance for balance.
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